2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS number
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS number
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a key fluorinated building block in organic synthesis. The document details its chemical identity, physicochemical properties, plausible synthetic methodologies, and critical safety and handling protocols. With its unique electronic properties conferred by the trifluoromethyl and nitro functional groups, this compound serves as a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. This guide is intended to equip researchers, chemists, and drug development professionals with the essential technical knowledge to effectively and safely utilize this versatile reagent in their work.
Compound Identification and Core Properties
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is an aromatic ketone distinguished by a trifluoromethyl group and a nitro group positioned at the para position of the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the carbonyl group and the aromatic system, making it a subject of interest in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 58808-61-0 | [1][2] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | [2] |
| Molecular Formula | C₈H₄F₃NO₃ | [1][2] |
| Molecular Weight | 219.12 g/mol | [1][2] |
| SMILES | O=C(C(F)(F)F)C1=CC=C(=O)C=C1 | [1] |
| InChIKey | WUCSOOFBCSHTCS-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physical and chemical properties of a compound are foundational to its application in experimental work. The data below has been computationally predicted and provides a basis for handling, reaction setup, and purification.
| Property | Value | Notes |
| Purity | ≥98% | As typically supplied by commercial vendors.[1] |
| TPSA (Topological Polar Surface Area) | 60.21 Ų | A key metric in predicting drug transport properties.[1] |
| XLogP3 | 2.6 | An indicator of lipophilicity.[2] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Temperature | 4°C | Recommended for long-term stability.[1] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes may exist, a common and logical approach to synthesizing 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is through the Friedel-Crafts acylation of nitrobenzene. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.
Plausible Synthetic Workflow: Friedel-Crafts Acylation
The diagram below illustrates the logical flow from starting materials to the final product, including the key reaction and subsequent purification steps.
Caption: Synthetic workflow for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard Friedel-Crafts acylation procedures. Causality: The use of nitrobenzene as the starting material directly incorporates the required nitro group. Trifluoroacetic anhydride is a potent acylating agent. The Lewis acid, AlCl₃, is crucial for generating the highly electrophilic trifluoroacetyl cation, which then attacks the electron-rich (albeit deactivated by the nitro group) aromatic ring. The para-position is favored due to steric hindrance at the ortho-positions.
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Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add nitrobenzene (1.0 eq).
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Catalyst Addition : Cool the flask to 0°C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
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Acylating Agent Addition : Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring suspension over 30 minutes.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup : Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery and Chemical Synthesis
The presence of the trifluoromethyl group is highly desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle that can be readily reduced to an amine. This amine can then be further functionalized, making 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone a valuable starting material.
Role as a Pharmaceutical Intermediate
The compound is a building block for more complex molecules. A primary application involves the reduction of the nitro group to an aniline derivative, which opens up a vast array of subsequent chemical transformations.
Caption: Synthetic utility via nitro group reduction.
This intermediate can be used in the synthesis of various classes of compounds, including enzyme inhibitors and receptor modulators, where the trifluoroacetylphenyl moiety is a key pharmacophore. The electrophilic nature of the carbonyl carbon also allows for nucleophilic additions to build molecular complexity.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The compound is classified with multiple hazards based on notifications to the European Chemicals Agency (ECHA).[2]
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H302 : Harmful if swallowed[2]
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H315 : Causes skin irritation[2]
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H319 : Causes serious eye irritation[2]
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H335 : May cause respiratory irritation[2]
Self-Validating Safety Protocol
Every experiment should be treated as a self-validating system where safety is continuously assessed.
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Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[4][5]
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Skin Protection : Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[4] Avoid all contact with skin.[3]
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Respiratory Protection : If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.
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Handling and Storage :
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
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Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.
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Emergency Procedures :
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Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
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Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.
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Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.
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References
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PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]
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PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Alkoxide Intermediate
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
